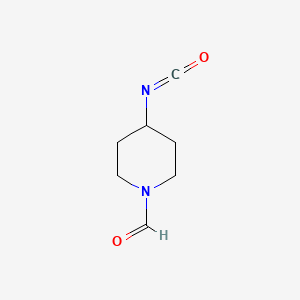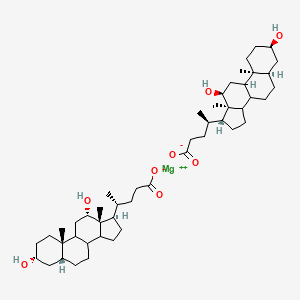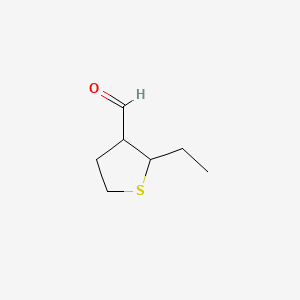![molecular formula C18H19F21NO4P B13836859 Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt is a fluorophosphate compound known for its unique properties and applications. It is often used as a surfactant, surface treatment agent, and leveling agent. The compound has a molecular formula of C12H6F21O4P•2(C6H13N) and a molecular weight of 644.1129917 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol with phosphoric acid, followed by the addition of cyclohexylamine . The reaction is carried out under inert gas atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.
Applications De Recherche Scientifique
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and surface treatment agent in various chemical processes.
Biology: Employed in biological research for its unique properties and interactions with biological molecules.
Medicine: Investigated for potential medical applications, including drug delivery and diagnostic agents.
Industry: Utilized in industrial processes for its surfactant and leveling properties.
Mécanisme D'action
The mechanism of action of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic surfaces and interfaces, enhancing its surfactant properties. Additionally, the phosphate group can participate in various biochemical reactions, contributing to its effectiveness in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with surfactant properties.
Perfluorooctanesulfonic Acid (PFOS): Known for its use in industrial applications as a surfactant and surface treatment agent.
Perfluorodecanoic Acid (PFDA): Similar in structure and properties to Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt.
Uniqueness
This compound is unique due to its specific combination of a fluorinated alkyl chain and a phosphate group, which imparts distinct surfactant and surface treatment properties. Its cyclohexylamine salt form further enhances its solubility and stability in various applications.
Propriétés
Formule moléculaire |
C18H19F21NO4P |
|---|---|
Poids moléculaire |
743.3 g/mol |
Nom IUPAC |
cyclohexanamine;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H6F21O4P.C6H13N/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;7-6-4-2-1-3-5-6/h1-2H2,(H2,34,35,36);6H,1-5,7H2 |
Clé InChI |
KXQJYNYQHFFJPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N.C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
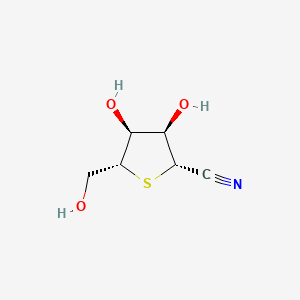
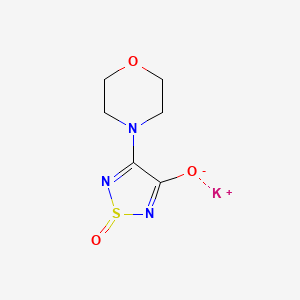
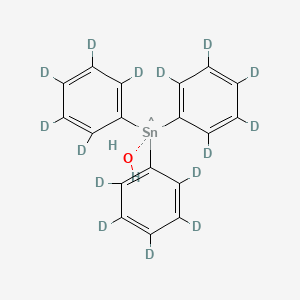
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
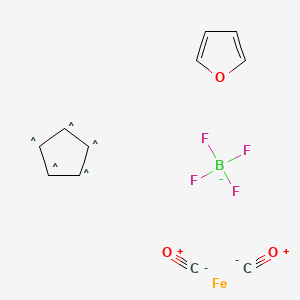
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
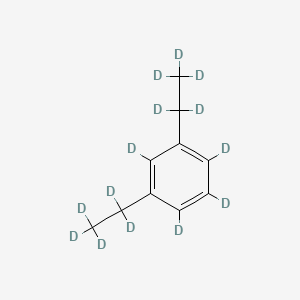

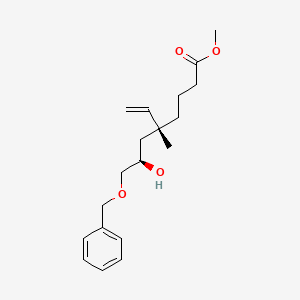
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
